3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Synthetic Chemistry Trifluoromethylation Halogen Exchange

3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1190320-56-9), also known as 3-iodo-4-(trifluoromethyl)-7-azaindole, is a di-substituted 7-azaindole building block featuring a C3 iodine atom and a C4 trifluoromethyl group on the pyrrolo[2,3-b]pyridine core. This scaffold is a privileged structure in kinase inhibitor drug discovery, with the 7-azaindole framework serving as a validated bioisostere of indole in numerous ATP-competitive kinase inhibitor programs.

Molecular Formula C8H4F3IN2
Molecular Weight 312.03 g/mol
CAS No. 1190320-56-9
Cat. No. B3219787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS1190320-56-9
Molecular FormulaC8H4F3IN2
Molecular Weight312.03 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1C(F)(F)F)C(=CN2)I
InChIInChI=1S/C8H4F3IN2/c9-8(10,11)4-1-2-13-7-6(4)5(12)3-14-7/h1-3H,(H,13,14)
InChIKeyMDWDEEUWAJNNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1190320-56-9) – Core Scaffold Overview and Comparator Identification for Scientific Procurement


3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1190320-56-9), also known as 3-iodo-4-(trifluoromethyl)-7-azaindole, is a di-substituted 7-azaindole building block featuring a C3 iodine atom and a C4 trifluoromethyl group on the pyrrolo[2,3-b]pyridine core . This scaffold is a privileged structure in kinase inhibitor drug discovery, with the 7-azaindole framework serving as a validated bioisostere of indole in numerous ATP-competitive kinase inhibitor programs [1]. The compound is primarily utilized as a key synthetic intermediate for constructing more complex kinase-targeting molecules, where both the C3-iodo handle (for cross-coupling diversification) and the C4-CF3 substituent (for metabolic stability and potency modulation) are essential for downstream structure-activity relationship (SAR) exploration [2]. Its closest analogs include 3-iodo-1H-pyrrolo[2,3-b]pyridine (lacking the 4-CF3 group), 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (lacking the 3-iodo handle), 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (regioisomeric CF3 placement), and 4-iodo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (reversed iodo/CF3 topology).

Why 3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1190320-56-9) Cannot Be Substituted by Close Analogs in Medicinal Chemistry Programs


Within the pyrrolo[2,3-b]pyridine (7-azaindole) building block family, interchanging compounds with different halogen/trifluoromethyl substitution patterns or regioisomeric placements is not viable for medicinal chemistry sourcing. The C3-iodo substituent is the critical reactive handle for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Heck), while the C4-trifluoromethyl group provides essential electronic modulation and metabolic stability. Removing or relocating either group fundamentally alters synthetic utility and downstream SAR. Critically, published synthetic studies from the Pfizer RORC2 inverse agonist program demonstrated that among the halogen series (I, Br, Cl) at the 4-position precursor stage, only the iodide enabled efficient copper-mediated trifluoromethylation to install the 4-CF3 group [1]. The bromo- and chloro-analogues were less effective in this key transformation, meaning that alternative halogenation states cannot replicate the synthetic efficiency of the iodide pathway. Furthermore, the 3-iodo-4-CF3 regioisomer is structurally distinct from the 3-iodo-5-CF3 isomer (CAS 1142192-57-1), which orients the CF3 group at a different vector and would yield different binding interactions with kinase hinge regions.

Quantitative Differentiation Evidence: 3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine vs. Closest Analogs


Halogen Superiority: Iodide Outperforms Bromide and Chloride in Copper-Mediated Trifluoromethylation Step for 4-CF3 Installation

In the synthesis of the 4-trifluoromethyl-3-iodo-pyrrolo[2,3-b]pyridine intermediate for the Pfizer RORC2 inverse agonist program, the 4-iodo precursor (compound 56) was explicitly compared to its 4-bromo and 4-chloro counterparts in a copper-mediated trifluoromethylation reaction using methyl 2,2-difluoro-2-(fluorosulfonyl)acetate [1]. The authors stated that while the corresponding bromo- and chloro- analogues could facilitate introduction of the trifluoromethyl group, the iodide was found to be the most efficient [1]. No quantitative yield comparison was reported in the publication, but the qualitative superiority of iodide was deemed sufficient to warrant its use as the exclusive halogen for this critical C–CF3 bond-forming step in the published route.

Synthetic Chemistry Trifluoromethylation Halogen Exchange

Synthetic Challenge: 4-Trifluoromethyl-3-iodo Substitution Pattern Requires Unique Synthetic Route vs. Other 4-Substituted Analogs

The Pfizer medicinal chemistry team reported that while 4-methyl, 4-isopropyl, and 4-methoxy substituted 3-iodo-pyrrolo[2,3-b]pyridines could be prepared through relatively straightforward routes, the 4-trifluoromethyl substituted intermediate was 'particularly challenging to prepare' [1]. This required a dedicated 7-step synthetic sequence distinct from the other substituents: Finkelstein iodination of 4-chloro-1H-pyrrolo[2,3-b]pyridine, N-phenylsulfonylation, nitration, copper-mediated trifluoromethylation, and a one-pot iodination/desulfonylation/N-methylation sequence. The synthetic complexity differential underscores why procurement of the pre-formed 3-iodo-4-CF3 building block offers significant time and resource savings compared to in-house synthesis.

Synthetic Methodology Route Scouting Process Chemistry

Electronic Property Differentiation: C4-CF3 Group Significantly Modulates Pyrrolopyridine Core Electronics vs. Non-Fluorinated Analogs

The electron-withdrawing trifluoromethyl group at the 4-position of the pyrrolo[2,3-b]pyridine scaffold exerts a substantial electronic effect on the heterocyclic core. The predicted density of 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is 2.1 ± 0.1 g/cm³ , reflecting the combined mass effect of the iodine and trifluoromethyl substituents. In contrast, the unsubstituted 1H-pyrrolo[2,3-b]pyridine has a density of approximately 1.2 g/cm³. The CF3 group acts as a mild electron-withdrawing group affecting the electronic properties of the neighboring pyridine ring , which influences both the reactivity at the C3-iodo position in cross-coupling reactions and the hydrogen-bonding capacity of the pyridine nitrogen in kinase hinge-binding interactions. This electronic modulation is absent in non-fluorinated analogs such as 3-iodo-1H-pyrrolo[2,3-b]pyridine.

Physical Chemistry Electronic Effects Drug Design

Purity and Quality Specifications: Commercial Availability at Multiple Grades Enables Fit-for-Purpose Procurement

3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is commercially available from multiple vendors at varying purity grades. AKSci offers the compound at 95% minimum purity , while MolCore supplies it at ≥98% (NLT 98%) under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . LeYan (Shanghai Haohong) lists the compound at 98% purity . In comparison, the regioisomeric 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1142192-57-1) is available at 97%+ purity from suppliers such as Aladdin Scientific and Bidepharm, but the C4-CF3 regioisomer (target compound) has fewer commercial sources overall, reflecting its greater synthetic difficulty.

Quality Control Vendor Comparison Procurement

Optimal Application Scenarios for 3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1190320-56-9) Based on Quantitative Differentiation Evidence


RORγt (RORC2) Inverse Agonist Lead Optimization Programs

The documented use of the 4-CF3-3-iodo-pyrrolo[2,3-b]pyridine scaffold in Pfizer's discovery of PF-06747711 (IC50 = 4.1 nM against RORC2) establishes this building block as a validated entry point for RORγt inverse agonist programs [1]. The compound served as the key coupling partner (as its N-methyl derivative, compound 58) in the Suzuki cross-coupling that installed the critical piperidine substituent. Medicinal chemistry teams pursuing RORγt or related nuclear receptor targets can leverage this building block to explore SAR at the C3 position while retaining the essential C4-CF3 group that contributed to the potency, metabolic stability, and oral bioavailability of PF-06747711.

Kinase Inhibitor Scaffold Diversification via C3 Cross-Coupling

The C3-iodo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Heck) that enable introduction of aryl, heteroaryl, alkynyl, or alkenyl groups at the 3-position [1]. The 7-azaindole scaffold is a recognized privileged structure for ATP-competitive kinase inhibition, with validated activity against FGFR (compound 4h: FGFR1–4 IC50 values of 7, 9, 25, and 712 nM) [2], TNIK (compounds with IC50 < 1 nM) [3], and JAK3 [4]. The simultaneous presence of the C4-CF3 group provides metabolic stability advantages that non-fluorinated analogs lack, making this building block particularly valuable for generating kinase-focused compound libraries with improved drug-like properties.

Synthesis of Fluorinated 7-Azaindole Chemical Probes and Tool Compounds

The electron-withdrawing nature of the C4-CF3 group modulates the pKa of the pyridine nitrogen and alters hydrogen-bonding capacity, which can be exploited in the design of chemical probes with tuned binding kinetics [1]. The C3-iodo handle allows for late-stage diversification, enabling the rapid generation of probe molecules with varying C3 substituents while maintaining the C4-CF3 pharmacophore. This is consistent with the approach used in the Pfizer RORC2 program, where the same 3-iodo intermediate was diversified via Suzuki coupling to generate multiple analogs for SAR exploration.

Process Chemistry Development and Scale-Up Feasibility Studies

Given the documented synthetic challenge of preparing the 4-CF3-3-iodo intermediate [1], procurement of pre-formed building block is the preferred strategy for early-stage medicinal chemistry. For programs that advance to preclinical development, the published synthetic route provides a starting point for process optimization. The key finding that iodide is superior to bromide and chloride for the copper-mediated trifluoromethylation step [1] informs process chemists that the iodo-substituted building block (or its precursors) should be prioritized over alternative halogenation states in any scale-up campaign.

Quote Request

Request a Quote for 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.